An In-depth Technical Guide to the Chemical Properties of Fmoc-L-beta-homoisoleucine
An In-depth Technical Guide to the Chemical Properties of Fmoc-L-beta-homoisoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structural features, particularly the extended carbon backbone compared to its alpha-amino acid counterpart, impart distinct conformational properties to peptides, influencing their secondary structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Fmoc-L-beta-homoisoleucine, intended to support researchers in its effective application.
Chemical and Physical Properties
Fmoc-L-beta-homoisoleucine, systematically named (3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid, is a white to off-white crystalline powder. The presence of the lipophilic fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly soluble in a range of organic solvents commonly used in solid-phase peptide synthesis (SPPS).
General Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 367.44 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 193954-27-7 | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 572.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.188 g/cm³ (Predicted) | [1] |
| Optical Rotation | [α]²⁰/D = -15.0±2.0° (c=1 in DMF) |
Solubility
Fmoc-L-beta-homoisoleucine exhibits good solubility in various organic solvents, which is a critical attribute for its application in peptide synthesis.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble |
Synthesis of Fmoc-L-beta-homoisoleucine
The synthesis of Fmoc-L-beta-homoisoleucine can be achieved through a multi-step process, typically starting from the corresponding alpha-amino acid, L-isoleucine. A common and effective method is the Arndt-Eistert homologation, which extends the carbon chain by one methylene group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Fmoc-L-beta-homoisoleucine.
Experimental Protocol (Proposed)
Step 1: Fmoc Protection of L-Isoleucine
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Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir overnight.
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Remove the dioxane under reduced pressure.
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Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.
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Acidify the aqueous layer to pH 2 with 1M HCl.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Fmoc-L-isoleucine.
Step 2: Formation of the Acid Chloride
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Suspend Fmoc-L-isoleucine (1.0 eq) in anhydrous toluene.
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Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 2-3 hours until the solution becomes clear.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain Fmoc-L-isoleucyl chloride.
Step 3: Formation of the Diazoketone
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Dissolve the Fmoc-L-isoleucyl chloride in anhydrous diethyl ether and cool to 0 °C.
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Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.
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Stir the reaction at 0 °C for 1 hour.
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Carefully quench any excess diazomethane by adding a few drops of acetic acid.
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The solvent is removed under reduced pressure to yield the crude diazoketone.
Step 4: Wolff Rearrangement
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Dissolve the crude diazoketone in a mixture of dioxane and water.
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Add silver oxide (0.1 eq) as a catalyst.
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Heat the mixture to 50-60 °C and stir for 2-3 hours.
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Monitor the reaction by TLC for the disappearance of the diazoketone.
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain crude L-beta-homoisoleucine.
Step 5: Fmoc Protection of L-beta-homoisoleucine
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Follow the procedure described in Step 1, using the crude L-beta-homoisoleucine as the starting material.
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Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
Spectroscopic Data (Predicted)
Due to the lack of publicly available spectra, the following are predicted chemical shifts based on the structure of Fmoc-L-beta-homoisoleucine and data from similar compounds.
¹H NMR (400 MHz, CDCl₃):
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δ 7.77 (d, J = 7.5 Hz, 2H): Aromatic protons of the fluorenyl group.
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δ 7.59 (d, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
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δ 7.40 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
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δ 7.31 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.
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δ 5.30 (d, J = 8.0 Hz, 1H): NH proton.
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δ 4.40 (m, 2H): CH₂ of the Fmoc group.
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δ 4.22 (t, J = 6.8 Hz, 1H): CH of the Fmoc group.
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δ 3.95 (m, 1H): CH-NH proton.
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δ 2.45 (m, 2H): CH₂-COOH protons.
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δ 1.70 (m, 1H): CH-CH₃ proton.
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δ 1.45 (m, 1H): CH₂ of the isobutyl group.
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δ 1.15 (m, 1H): CH₂ of the isobutyl group.
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δ 0.90 (d, J = 6.8 Hz, 3H): CH₃ of the isobutyl group.
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δ 0.88 (t, J = 7.4 Hz, 3H): CH₃ of the ethyl group.
¹³C NMR (100 MHz, CDCl₃):
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δ 176.5: COOH carbon.
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δ 156.0: C=O of the Fmoc carbamate.
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δ 143.9, 141.3: Quaternary aromatic carbons of the fluorenyl group.
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δ 127.7, 127.0, 125.1, 120.0: Aromatic CH carbons of the fluorenyl group.
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δ 67.2: CH₂ of the Fmoc group.
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δ 52.0: CH-NH carbon.
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δ 47.3: CH of the Fmoc group.
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δ 40.5: CH₂-COOH carbon.
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δ 38.0: CH-CH₃ carbon.
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δ 25.0: CH₂ of the isobutyl group.
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δ 15.5: CH₃ of the isobutyl group.
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δ 11.5: CH₃ of the ethyl group.
Mass Spectrometry (ESI-MS):
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Calculated for C₂₂H₂₅NO₄ [M+H]⁺: 368.1805
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Calculated for C₂₂H₂₄NO₄⁻ [M-H]⁻: 366.1656
Chromatographic Purity
The purity of Fmoc-L-beta-homoisoleucine is typically assessed by High-Performance Liquid Chromatography (HPLC).
Typical HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 30% to 100% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm.
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Expected Retention Time: Dependent on the specific system, but typically in the range of 10-15 minutes.
Applications in Peptide Synthesis
Fmoc-L-beta-homoisoleucine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this beta-amino acid can induce unique secondary structures, such as helices and turns, which are not readily accessible with natural alpha-amino acids. This can lead to peptides with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities.
General SPPS Workflow
Caption: General workflow for solid-phase peptide synthesis.
Safety and Handling
Fmoc-L-beta-homoisoleucine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Fmoc-L-beta-homoisoleucine is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and analytical methods for its characterization. This knowledge is intended to empower researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.
